AMG-076 free base
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Overview
Description
AMG-076 free base is a potent and selective MCHR1 antagonist.
Scientific Research Applications
1. Drug-in-Adhesive Transdermal Patch Development
Sun et al. (2009) explored the development of a transdermal patch for S-amlodipine free base, a compound similar in structure to AMG-076. This study focused on optimizing formulation parameters and assessing the transdermal delivery efficiency in rats. The research demonstrated that transdermal application could maintain plasma levels of S-amlodipine for extended periods, suggesting potential applications in hypertension treatment (Sun et al., 2009).
2. Co-Crystal Development for Solubility Enhancement
Bak et al. (2008) investigated the formation of a co-crystal of AMG 517, a compound analogous to AMG-076, with sorbic acid to improve its solubility. This study highlighted the importance of co-crystals in enhancing the aqueous solubility of water-insoluble compounds, which is crucial for increasing bioavailability (Bak et al., 2008).
3. Free-Surface Flow Solution in Computational Fluid Dynamics
Mowat et al. (2016) explored the application of an algebraic multigrid (AMG) method, which can be relevant for solving complex fluid dynamics problems, possibly including those involving AMG-076 free base compounds (Mowat et al., 2016).
4. Optoelectronic Applications
Kondratenko et al. (2020) investigated the electronic excitation processes in para-azidomalachite green (AMG), indicating potential applications in optoelectronics and luminescent sensors. Such research could be relevant for compounds like AMG-076 in developing advanced materials for information recording and sensing (Kondratenko et al., 2020).
5. Evaluation in Obesity Models
Motani et al. (2013) evaluated AMG 076 in rodent and primate obesity models, highlighting its potential as a treatment option. This research provided insights into the effects of AMG 076 on body weight, food intake, energy expenditure, and metabolic health (Motani et al., 2013).
properties
CAS RN |
693823-79-9 |
---|---|
Product Name |
AMG-076 free base |
Molecular Formula |
C26H33F3N2O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H33F3N2O2/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33)/t16-,17-,20-/m1/s1 |
InChI Key |
WAOZNBXSEVIAGX-MBOZVWFJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O |
SMILES |
CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O |
Canonical SMILES |
CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
693823-79-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMG-076 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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